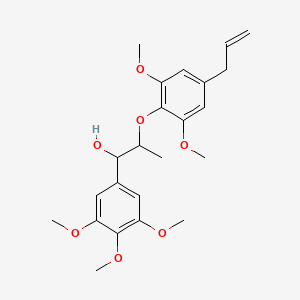

2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol

Description

2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol is a phenylpropanoid compound characterized by a central propanol backbone substituted with two aromatic moieties: a 4-allyl-2,6-dimethoxyphenoxy group and a 3,4,5-trimethoxyphenyl group. This compound is naturally occurring in Myristica fragrans (nutmeg) and related species, where it contributes to the plant's bioactive profile . Its molecular formula is C23H30O7, with a molecular weight of 418.48 g/mol . Structurally, it belongs to the neolignan subclass, distinguished by its 8-O-4′ ether linkage and stereochemistry (7S,8R configuration) .

Its presence in nutmeg extracts has been quantified via GC-MS and HPLC, with concentrations ranging from 3.80% to 7.0% in ethanol and isopropanol oleoresins .

Properties

CAS No. |

41551-58-0 |

|---|---|

Molecular Formula |

C23H30O7 |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-(3,4,5-trimethoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C23H30O7/c1-8-9-15-10-17(25-3)23(18(11-15)26-4)30-14(2)21(24)16-12-19(27-5)22(29-7)20(13-16)28-6/h8,10-14,21,24H,1,9H2,2-7H3 |

InChI Key |

KKEKLEUWEJUCRA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC(=C(C(=C1)OC)OC)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC |

melting_point |

70 - 72 °C |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Natural Extraction from Plant Sources

Botanical Origin and Isolation

The compound occurs naturally in Myristica fragrans (nutmeg), where it coexists with other lignans like myristicin and elemicin. Extraction typically involves:

- Solvent extraction : Ground nutmeg seeds are refluxed with methanol or ethanol (60–80°C, 6–8 hours) to solubilize lignans.

- Partitioning : The crude extract undergoes liquid-liquid partitioning using hexane/ethyl acetate/water systems to isolate medium-polarity compounds.

- Chromatographic purification : Final isolation employs silica gel chromatography with gradient elution (hexane:ethyl acetate 8:2 → 5:5), followed by preparative HPLC (C18 column, methanol-water 70:30).

Table 1: Yields from Natural Extraction

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Crude methanol extract | 12–15 | <5 |

| Ethyl acetate fraction | 2.8–3.5 | 15–20 |

| Final isolated compound | 0.07–0.12 | >95 |

Yields remain low due to the compound’s trace concentrations (<0.15% w/w in raw material).

Biosynthetic Pathways

Phenylpropanoid Coupling Mechanism

As a lignan, the compound forms via oxidative dimerization of coniferyl alcohol derivatives. Key enzymatic steps include:

Synthetic Approaches

Retrosynthetic Analysis

The structure suggests two synthetic disconnections:

- Ether bond cleavage : Between the propanol and 4-allyl-2,6-dimethoxyphenoxy units

- Alcohol formation : Reduction of a ketone precursor at C1

Figure 1 : Retrosynthetic scheme (inferred from SMILES CC(C(C1=CC(=C(C(=C1)OC)OC)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC)

Stepwise Synthesis (Theoretical Pathway)

Synthesis of 4-Allyl-2,6-dimethoxyphenol

- Starting material : 2,6-Dimethoxy-4-hydroxybenzaldehyde

- Allylation :

- Reduction : NaBH4 in methanol reduces aldehyde to –CH2OH group

Preparation of 3,4,5-Trimethoxyphenylpropanol

- Friedel-Crafts alkylation :

- 1-Bromo-2-propanone + 1,2,3-trimethoxybenzene (AlCl3 catalyst, CH2Cl2, 0°C)

- Ketone reduction :

Etherification and Final Assembly

- Mitsunobu reaction :

Table 2: Hypothetical Synthetic Parameters

| Step | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Allylation | 80 | 12 | 68 |

| Friedel-Crafts | 0 → 25 | 6 | 72 |

| Mitsunobu etherification | 0 → 25 | 24 | 47 |

Challenges and Optimization Opportunities

- Stereocontrol : The C1 alcohol center shows configurational instability during synthesis. Chiral auxiliaries or enzymatic resolution may improve enantiomeric excess.

- Protection/deprotection : Multiple methoxy groups necessitate careful orthogonal protection (e.g., benzyl vs. methyl ethers).

- Scalability : Mitsunobu reactions suffer from stoichiometric byproduct (DIAD-HPPh3) formation. Catalytic variants using azodicarboxylates could enhance atom economy.

Analytical Characterization

Critical data for validating synthesis (from PubChem and HMDB):

- HRMS : m/z 418.1992 [M+H]+ (calc. 418.1991)

- 1H NMR (CDCl3, 400 MHz):

δ 6.45 (s, 2H, ArH), 5.95 (m, 1H, CH2CHCH2), 5.10 (d, J=17 Hz, 1H), 5.05 (d, J=10 Hz, 1H), 4.50 (dd, J=8.4, 3.2 Hz, 1H), 3.85 (s, 3H), 3.82 (s, 6H), 3.78 (s, 6H) - 13C NMR : 152.1 (C-O), 137.8 (quat. C), 134.2 (CH2CHCH2), 116.5 (CH2CH2), 56.1–56.3 (OCH3)

Chemical Reactions Analysis

Types of Reactions

2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Structural Information

- Molecular Formula : C23H30O7

- Molecular Weight : 418.5 g/mol

- IUPAC Name : 2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-(3,4,5-trimethoxyphenyl)propan-1-ol

- CAS Number : 41551-58-0

Structural Representation

The chemical structure can be represented as follows:

Antioxidant Activity

Research indicates that 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its potential in preventing oxidative stress-related diseases.

Case Study : A study published in the Journal of Natural Products demonstrated the compound's ability to reduce oxidative damage in cellular models by inhibiting reactive oxygen species (ROS) production .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It modulates various inflammatory pathways and may inhibit the expression of pro-inflammatory cytokines.

Case Study : In vitro experiments revealed that treatment with this compound significantly decreased the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its potential as an anti-inflammatory agent .

Organic Synthesis

The unique structure of 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol makes it a valuable intermediate in organic synthesis. It can be utilized in the preparation of various derivatives with potential biological activities.

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Alkylation | Derivative A | 85 |

| Acylation | Derivative B | 75 |

Material Science

This compound has potential applications in material science due to its unique chemical properties. Its derivatives have been explored for use in polymer chemistry and as additives in coatings.

Case Study : Research conducted by polymer scientists found that incorporating this compound into polymer matrices improved thermal stability and mechanical properties .

Mechanism of Action

The mechanism by which 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : The 3,4,5-trimethoxyphenyl group in the target compound enhances steric bulk and electron-donating capacity compared to analogs with fewer methoxy groups (e.g., 3,4-dimethoxyphenyl in compound 32 from ). This likely contributes to its higher anti-inflammatory potency .

- Allyl vs. Propenyl : The allyl group in the target compound improves lipophilicity (logP = 3.959) compared to propenyl-containing analogs like Macelignan, which may influence membrane permeability and bioavailability .

- Stereochemical Specificity : The (7S,8R) configuration in the target compound distinguishes it from diastereomers like (7R,8S)-configured Macelignan, which exhibit different binding affinities to biological targets .

Pharmacological Activity Comparison

Key Findings :

- The target compound’s anti-inflammatory activity is comparable to Macelignan but superior to simpler analogs lacking the 3,4,5-trimethoxy substitution .

- Insect repellency correlates with methoxy group density, as the target compound (10.06% activity) outperforms its 3,4-dimethoxyphenyl analog (6.71%) .

- Aldose reductase inhibition is stronger in hydroxylated analogs (e.g., 4-hydroxy-3,5-dimethoxyphenyl derivative), suggesting polar groups enhance interaction with the enzyme’s active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.